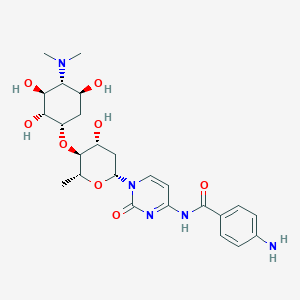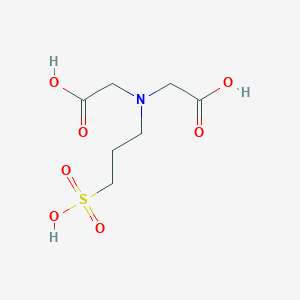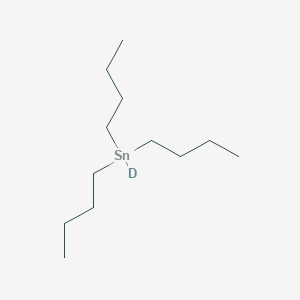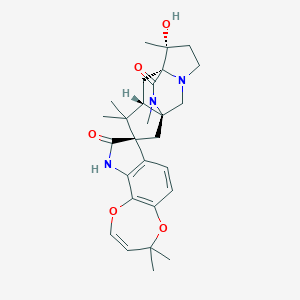
Oxyplicacetin
Vue d'ensemble
Description
Oxaliplatin is a platinum-based chemotherapy drug used in combination with other medicines (e.g., fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum .
Synthesis Analysis
Oxaliplatin is a derivative of platinum and has been studied for its synthesis and cytotoxicity .Molecular Structure Analysis
The molecular formula of Oxaliplatin is C25H35N5O8 . It has a complex structure that includes a square planar platinum(II) center .Physical And Chemical Properties Analysis
Oxaliplatin has a molecular weight of 533.6 g/mol . More detailed physical and chemical properties would require specific laboratory analysis.Applications De Recherche Scientifique
Oxytocin : Research has shown that oxytocin enhances prosocial-relevant perception by increasing theory-of-mind-related neural activations during third-party altruistic decisions (Hu et al., 2016).
Oxiracetam : This compound can improve cognitive impairment after chronic cerebral hypoperfusion in rats and prevent deficits in neural plasticity, white matter lesions, and synaptic ultrastructure (Yao et al., 2016).
Oxytocin's Effects on Eating Behaviour and Metabolism : Oxytocin can reduce caloric intake, increase fat oxidation, and improve insulin sensitivity in humans (Lawson, 2017).
Oxyphenisatin Acetate : This compound inhibits the growth of breast cancer cell lines by inducing a multifaceted cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis (Morrison et al., 2013).
Alpinia oxyphylla : This plant has various pharmacological activities, including neuroprotection and anti-diabetic properties (Zhang et al., 2018).
Oxytocin for Anxiety and Social Dysfunctions : Oxytocin shows potential as a therapeutic treatment for anxiety disorders, fear, and social dysfunctions (Neumann & Slattery, 2016).
Oxiracetam in Social Recognition : Oxiracetam pre-treatment in rats can prevent social recognition deficits induced by trimethyltin (Hliňák & Krejci, 2005).
Oxytocin as a Treatment for Schizophrenia : Intranasal oxytocin may improve symptoms in schizophrenia patients when used as an adjunct to antipsychotic medication (Feifel, 2011).
Oxytocin's Antipsychotic Potential : Oxytocin as a novel antipsychotic with a unique mechanism of action and good safety profile in chronic trials (Macdonald & Feifel, 2012).
Chitin and Chitosan : These substances have potential biomedical applications, including as wound dressing materials and drug delivery vehicles (Khor & Lim, 2003).
Cytosaminomycins : These are nucleoside antibiotics related to oxyplicacetin with different carboxylic acid moieties bonded to the cytosine residue (Shiomi et al., 1994).
MiRNA-204-5p and Oxaliplatin : These have a synergistic anticancer effect in colon cancers (Yang et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-[1-[(2R,4R,5S,6R)-5-[(1S,2R,3S,4R,5S)-4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O8/c1-12-23(38-17-10-15(31)20(29(2)3)22(34)21(17)33)16(32)11-19(37-12)30-9-8-18(28-25(30)36)27-24(35)13-4-6-14(26)7-5-13/h4-9,12,15-17,19-23,31-34H,10-11,26H2,1-3H3,(H,27,28,35,36)/t12-,15+,16-,17+,19-,20-,21+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKCURACRGUML-IIYKVCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)OC4CC(C(C(C4O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)O[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905212 | |
| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyplicacetin | |
CAS RN |
100108-92-7 | |
| Record name | Oxyplicacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)


